Target Engagement Potency: (+)-AS 115 vs. Next-Generation Inhibitor JW480
While (+)-AS 115's individual potency is unknown, the racemic mixture from which it is derived demonstrates significantly lower potency against KIAA1363 compared to the second-generation inhibitor JW480. This difference in IC50 defines the compound's utility in specific in vitro contexts where high potency is not required. [1]
| Evidence Dimension | KIAA1363 Inhibition (IC50) |
|---|---|
| Target Compound Data | 150 nM (as racemic mixture) |
| Comparator Or Baseline | JW480: 20 nM |
| Quantified Difference | JW480 is 7.5-fold more potent |
| Conditions | Mouse brain membrane proteome (for JW480); SKOV-3 cells (for AS 115 racemate) |
Why This Matters
A researcher requiring a tool compound for initial in vitro target validation with established, albeit lower, potency may find (+)-AS 115 suitable, while in vivo studies necessitate a more potent and selective agent like JW480.
- [1] Chang, J. W.; Nomura, D. K.; Cravatt, B. F. A Potent and Selective Inhibitor of KIAA1363/AADACL1 that Impairs Prostate Cancer Pathogenesis. Cell Chem. Biol. 2011, 18 (4), 476–484. View Source
